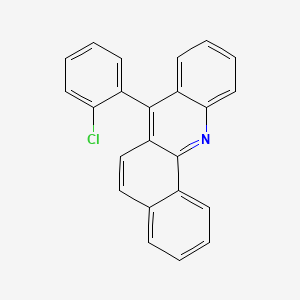
Benzo(c)acridine, 7-(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo©acridine, 7-(2-chlorophenyl)- is a derivative of acridine, a class of heterocyclic compounds known for their broad range of biological activities and industrial applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of benzo©acridine, 7-(2-chlorophenyl)-, which includes a chlorophenyl group, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo©acridine, 7-(2-chlorophenyl)- can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method offers a straightforward approach to benzo©acridines, with the choice of transition metal or Brønsted acid catalysis depending on the substituent at the triple bond . For example, direct electrophilic activation by trifluoromethanesulfonic acid induces an almost quantitative cyclization of the o-aryl (phenylethynyl) fragment .
Industrial Production Methods
Industrial production methods for benzo©acridine, 7-(2-chlorophenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as platinum or palladium complexes, is common in industrial settings to facilitate efficient cyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo©acridine, 7-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of benzo©acridine, 7-(2-chlorophenyl)- primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as DNA replication and transcription . This intercalation can inhibit the activity of enzymes like topoisomerase and telomerase, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine: The parent compound with similar DNA intercalation properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Another acridine derivative with anticancer activity.
Uniqueness
Benzo©acridine, 7-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity compared to other acridine derivatives . This structural modification allows for more diverse chemical reactions and potential therapeutic applications.
Propriétés
Numéro CAS |
36762-01-3 |
|---|---|
Formule moléculaire |
C23H14ClN |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
7-(2-chlorophenyl)benzo[c]acridine |
InChI |
InChI=1S/C23H14ClN/c24-20-11-5-3-9-17(20)22-18-10-4-6-12-21(18)25-23-16-8-2-1-7-15(16)13-14-19(22)23/h1-14H |
Clé InChI |
JTIZYGBOEQNGSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


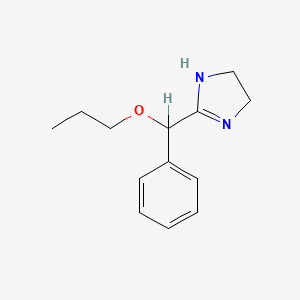

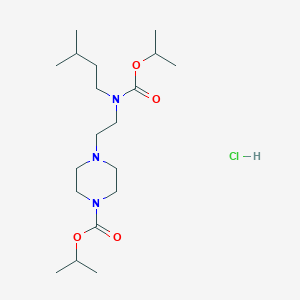
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
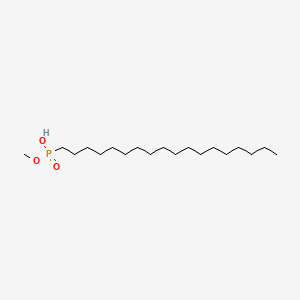
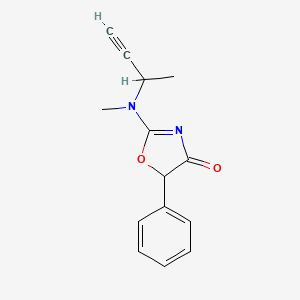
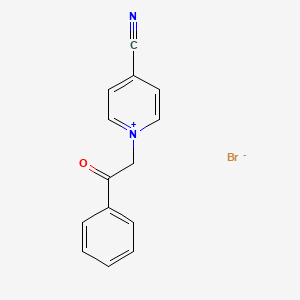
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
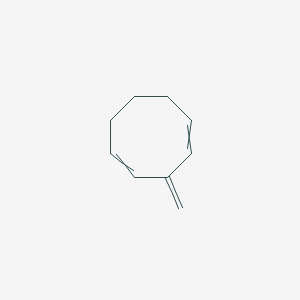
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
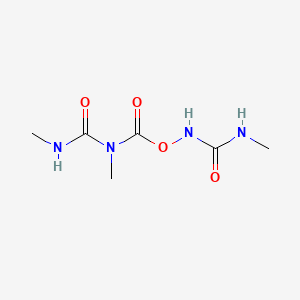
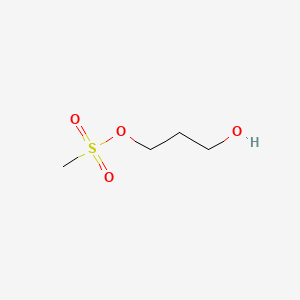
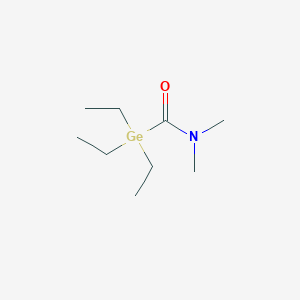
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
